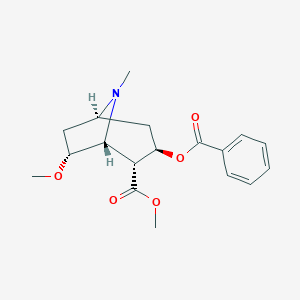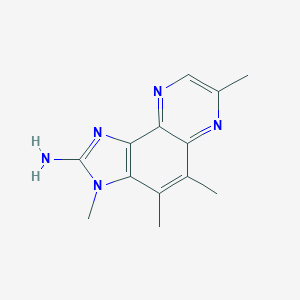
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical And Physiological Effects
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has been shown to have both biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. It also has antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- in lab experiments is its potential as a therapeutic agent for various diseases. It also has a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-. One area of research could focus on optimizing its use as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in lab experiments.
Synthesis Methods
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with 3,4,5,7-tetramethylimidazo[4,5-f]quinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antitumor, and antimicrobial properties. It also has potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
146177-61-9 |
|---|---|
Product Name |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- |
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3,4,5,7-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-10-9(16-6)7(2)8(3)12-11(10)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
InChI Key |
QSQNCDPZGFTHHH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
Canonical SMILES |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
Other CAS RN |
146177-61-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




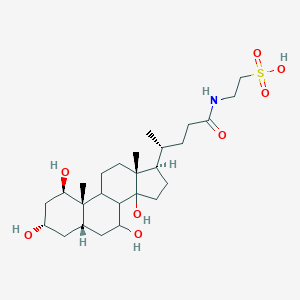
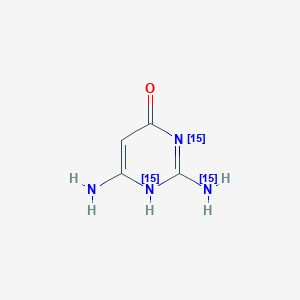
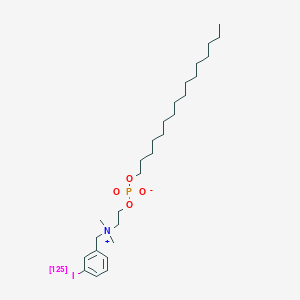
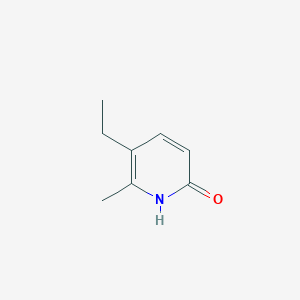
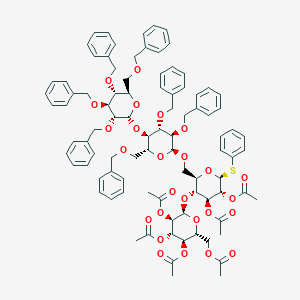
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
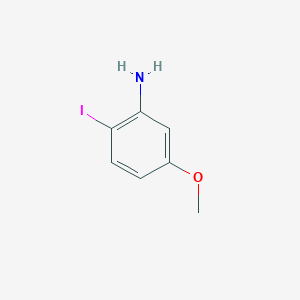
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
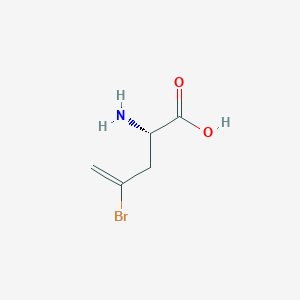
![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
